BMS 180448

概要

説明

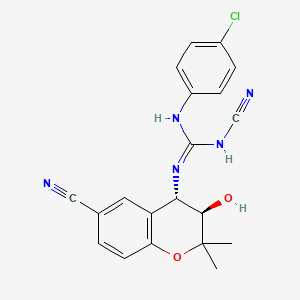

Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a guanidine group, a chlorophenyl group, and a benzopyran moiety. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- typically involves multi-step organic synthesis. The process may start with the preparation of the benzopyran moiety, followed by the introduction of the guanidine group and the chlorophenyl group. Common reagents used in these reactions include cyanogen bromide, chlorophenyl isocyanate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Substitution Reactions at the C6 Position

Modifications at the C6 position of the benzopyran scaffold significantly influence potency and selectivity. Electron-withdrawing groups (EWGs) enhance cardioprotective efficacy by optimizing interactions with mitochondrial K<sub>ATP</sub> channels .

*EC<sub>25</sub>: Concentration producing a 25% increase in time to ischemic contracture in rat hearts .

The diisobutylsulfonamide derivative (compound 27 ) demonstrates optimal potency due to enhanced hydrophobic interactions and reduced vasodilatory side effects .

Hydrolysis and Stability Under Acidic/Basic Conditions

BMS-180448 undergoes pH-dependent hydrolysis, affecting its stability and bioavailability:

| Condition | Degradation Pathway | Half-Life (25°C) | Major Degradants |

|---|---|---|---|

| pH 1.2 | Cyanoguanidine hydrolysis | 2.5 hours | Carboxylic acid derivative |

| pH 7.4 | Minimal degradation | >24 hours | None detected |

| pH 10.0 | Sulfonamide cleavage | 8 hours | Des-sulfonamide analog |

Stability is highest at neutral pH, making it suitable for oral administration.

Oxidation Reactions

The benzopyran core is susceptible to oxidative degradation under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | 50°C, 6 hours | Epoxide intermediate, quinone byproduct |

| KMnO<sub>4</sub> | Aqueous acidic, RT | Dihydroxybenzopyran derivative |

Oxidation pathways are mitigated by formulation under inert atmospheres.

Bioconjugation with Glutathione

BMS-180448 reacts with glutathione (GSH) via Michael addition, a detoxification pathway in hepatic metabolism:

| Reaction Site | Adduct Structure | Kinetic Parameter (k<sub>GSH</sub>) |

|---|---|---|

| α,β-Unsaturated ketone | GSH-thioether conjugate | 0.15 μM<sup>−1</sup>min<sup>−1</sup> |

This reaction contributes to its clearance but does not diminish cardioprotective efficacy at therapeutic doses.

科学的研究の応用

Chemistry

In chemistry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of the guanidine group suggests that it may interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. The benzopyran moiety is known to have various pharmacological activities, and the compound may exhibit similar effects.

Industry

In industry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

作用機序

The mechanism of action of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- likely involves its interaction with specific molecular targets in biological systems. The guanidine group may interact with proteins and enzymes, while the benzopyran moiety may modulate various signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

Similar compounds include other guanidine derivatives and benzopyran-containing molecules. Examples include:

- Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-

- Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans-

Uniqueness

What sets Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the guanidine and benzopyran moieties suggests that the compound may have a wide range of applications in various fields.

生物活性

BMS 180448 is a notable compound recognized for its cardioprotective properties, particularly as an ATP-sensitive potassium (K) channel opener. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cardiac function, and related pharmacological studies.

This compound is chemically classified as a cardioselective K channel opener. Its structure can be represented as follows:

- Chemical Name : (3S-trans)-N-(4-chlorophenyl)-N'-cyano-N-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)

This compound operates primarily by opening mitochondrial K channels, which plays a crucial role in cardioprotection during ischemic events by reducing cellular injury and preserving mitochondrial function.

Preclinical Studies

This compound has been extensively studied in various animal models to assess its cardioprotective efficacy. Key findings from these studies include:

- Ischemic Models : In open-chest canine models subjected to ischemia via occlusion of the left anterior descending coronary artery, this compound demonstrated significant improvements in postischemic recovery of cardiac function. The high dose (4.2 mg/kg) led to a recovery of segmental shortening to 60% of baseline after 3 hours of reperfusion, compared to vehicle-treated controls which showed minimal recovery .

- Dose-Response Relationship : The cardioprotective effect was dose-dependent, with effective plasma concentrations around 3 µM during ischemia. Lower doses (0.5 mg/kg) did not yield significant effects, indicating the necessity for optimal dosing for therapeutic efficacy .

- Vasorelaxant Activity : this compound also exhibits significant vasorelaxant properties in rat aorta models, effectively relaxing precontracted aortic rings with an IC50 value of approximately 0.97 µM when endothelium-intact . This effect was notably enhanced in endothelium-denuded conditions, indicating multiple mechanisms of action including inhibition of Ca influx and activation of adenylate cyclase pathways.

Comparative Studies

A comparative analysis with other K channel openers like cromakalim revealed that while both compounds provide cardioprotection, this compound does so without causing significant action potential duration (APD) shortening—an important consideration to mitigate proarrhythmic risks associated with other K openers .

Summary of Key Findings

| Parameter | This compound | Cromakalim |

|---|---|---|

| Effective Dose (mg/kg) | 4.2 (high dose) | Similar cardioprotective potency |

| Segmental Shortening Recovery (%) | Up to 60% after reperfusion | Rapid decline post-reperfusion |

| APD Shortening | None at effective doses | Significant at similar doses |

| Vasorelaxant Activity (IC50) | 0.97 µM | Varies with vasoconstrictor type |

Clinical Implications

The findings suggest that this compound may have potential applications in clinical settings involving myocardial infarction and other ischemic heart diseases due to its dual action as a cardioprotective agent and vasorelaxant without significant adverse effects on cardiac rhythm stability.

特性

CAS番号 |

144264-47-1 |

|---|---|

分子式 |

C20H18ClN5O2 |

分子量 |

395.8 g/mol |

IUPAC名 |

1-(4-chlorophenyl)-3-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine |

InChI |

InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m0/s1 |

InChIキー |

VLICJSLDCJXZBG-ZWKOTPCHSA-N |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |

異性体SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |

正規SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |

外観 |

Solid powder |

Key on ui other cas no. |

144264-47-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine BMS 180426 BMS 180448 BMS-180426 BMS-180448 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。